Tls-IN-5 - 908510-73-6

Tls-IN-5

Catalog Number: EVT-285778
CAS Number: 908510-73-6
Molecular Formula: C21H29N3O3S
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TLS-IN-5, also known as Rev1-​IN-​5, is the first small molecule inhibitor of translesion synthesis (TLS) that target Rev1-CT.
Source and Classification

Tls-IN-5 is a compound that plays a significant role in the field of translesion synthesis (TLS), a critical DNA damage tolerance mechanism. This compound is classified as an inhibitor of TLS polymerases, specifically targeting the specialized DNA polymerases that enable cells to replicate past DNA lesions. The primary source of information regarding Tls-IN-5 and its function stems from studies on the mechanisms of TLS, particularly in relation to cancer biology and chemoresistance .

Synthesis Analysis

The synthesis of Tls-IN-5 involves several key steps that are typically executed in a laboratory setting. While specific protocols for Tls-IN-5 are not detailed in the available literature, general methods for synthesizing TLS inhibitors often include:

  1. Starting Materials: The synthesis usually begins with readily available chemical precursors that can be modified through various organic reactions.
  2. Reactions: Common reactions may include nucleophilic substitutions, cyclizations, and coupling reactions, which are employed to construct the desired molecular framework.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.

The precise conditions (temperature, solvents, reaction times) can vary significantly based on the specific synthetic route chosen for Tls-IN-5.

Molecular Structure Analysis
  • Functional Groups: Presence of functional groups that enhance interaction with the active sites of TLS polymerases.
  • Three-Dimensional Configuration: A spatial arrangement that allows for effective competition with natural substrates during DNA replication.

In-depth structural analysis would typically involve techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the exact conformation of Tls-IN-5.

Chemical Reactions Analysis

Tls-IN-5 primarily functions through its interaction with TLS polymerases during DNA replication. The chemical reactions involving Tls-IN-5 can be summarized as follows:

  1. Inhibition of Polymerase Activity: Tls-IN-5 binds to the active site of TLS polymerases, preventing them from incorporating nucleotides across damaged DNA.
  2. Competitive Inhibition: It may act as a competitive inhibitor by mimicking natural substrates or binding partners within the polymerase active site.
  3. Impact on DNA Repair Pathways: By inhibiting TLS, Tls-IN-5 can alter cellular responses to DNA damage, potentially increasing sensitivity to chemotherapeutic agents .
Mechanism of Action

The mechanism of action for Tls-IN-5 involves several critical steps:

  1. Binding: The compound binds to specific residues within the active site of TLS polymerases.
  2. Disruption of Nucleotide Incorporation: By occupying the active site, it prevents the correct nucleotide from being added opposite a lesion in the DNA strand.
  3. Alteration of Cellular Response: This inhibition can lead to an accumulation of unrepaired DNA damage, triggering cellular pathways that may result in apoptosis or enhanced sensitivity to other therapeutic agents .
Physical and Chemical Properties Analysis

While specific physical and chemical properties of Tls-IN-5 are not detailed in the literature, compounds in this class generally exhibit:

  • Molecular Weight: Typically ranges from 200 to 400 g/mol.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or ethanol but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor.

These properties are essential for determining the compound's bioavailability and therapeutic potential.

Applications

Tls-IN-5 has significant applications in cancer research and therapy:

  1. Cancer Treatment: As a TLS inhibitor, it may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from bypassing DNA damage .
  2. Research Tool: It serves as a valuable tool for studying the mechanisms of DNA repair and mutagenesis in various cellular contexts.
  3. Potential Therapeutic Combination: Its use in combination therapies could help overcome resistance mechanisms that cancer cells develop against standard treatments .
Introduction to TLS-IN-5 in Oncological Research

Contextualizing TLS-IN-5 Within DNA Damage Tolerance Mechanisms

Translesion synthesis (TLS) is an evolutionarily conserved DNA damage tolerance (DDT) mechanism that enables replicative bypass of unrepaired DNA lesions, preventing catastrophic replication fork collapse. Unlike error-free homologous recombination pathways, TLS employs specialized Y-family (Pol η, Pol ι, Pol κ, Rev1) and B-family (Pol ζ) DNA polymerases characterized by open active sites that accommodate damaged DNA templates. While essential for genomic stability under stress, TLS activity promotes tumor survival and mutagenesis during cancer therapy. TLS polymerases facilitate bypass of chemotherapy-induced DNA adducts (e.g., cisplatin intrastrand crosslinks), allowing cancer cells to evade cell death and acquire resistance mutations [7] [10]. TLS-IN-5 emerges as a specific pharmacological inhibitor designed to disrupt the REV1/Polζ-dependent mutasome, a key node in error-prone TLS [5].

Historical Evolution of Translesion Synthesis (TLS) Inhibitors in Cancer Therapy

The development of TLS inhibitors has progressed through three generations:

  • Nonspecific polymerase inhibitors (e.g., aphidicolin): Limited by toxicity and lack of selectivity.
  • Natural product-derived compounds (e.g., curcumin derivatives): Showed moderate TLS suppression but poor pharmacokinetic profiles.
  • Protein-protein interaction (PPI) disruptors: Rational-design agents targeting TLS complex assembly.

Table 1: Evolution of TLS Inhibitor Scaffolds

GenerationRepresentative CompoundsPrimary TargetLimitations
1stAphidicolin, N-ethylmaleimideMultiple polymerasesSystemic toxicity
2ndCurcumin, Epigallocatechin gallatePol η/κ activityLow potency, off-target effects
3rdTLS-IN-1, TLS-IN-2, SJB-446REV1-CT/RIR interfaceVariable bioavailability

TLS-IN-5 represents an optimized member of the third-generation inhibitors, specifically engineered for enhanced REV1-binding affinity [5] [7].

Rationale for Targeting REV1/POLζ-Dependent TLS Machinery with TLS-IN-5

REV1 serves as the central scaffolding protein in TLS, coordinating polymerase switching through two critical interactions:

  • Rev1-CT domain: Binds Rev1-interacting regions (RIRs) of Y-family polymerases (Pol η, Pol ι, Pol κ)
  • Rev1-BRCT domain: Recruits Pol ζ via Rev7 subunit interaction

This multiprotein complex enables mutagenic bypass of chemotherapy-induced lesions. Genetic studies confirm that REV1/Polζ depletion sensitizes tumors to DNA-damaging agents while reducing mutation rates by >80% [3] [10]. TLS-IN-5 specifically disrupts the REV1-CT/RIR interface, preventing recruitment of downstream effectors while sparing replicative polymerases—a mechanistic refinement over earlier broad-spectrum inhibitors [5].

Properties

CAS Number

908510-73-6

Product Name

Tls-IN-5

IUPAC Name

1-acetyl-N-[(6R)-3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C21H29N3O3S/c1-12-3-6-16-17(11-12)28-21(18(16)20(27)22-15-4-5-15)23-19(26)14-7-9-24(10-8-14)13(2)25/h12,14-15H,3-11H2,1-2H3,(H,22,27)(H,23,26)/t12-/m1/s1

InChI Key

OAIQWJVXBJTNAL-GFCCVEGCSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4CCN(CC4)C(=O)C

Solubility

Soluble in DMSO

Synonyms

TLS-IN-5; TLS-IN5; TLS-IN 5; Rev1-​IN-​5; Rev1-​IN 5; Rev1-​IN​5;

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4CCN(CC4)C(=O)C

Isomeric SMILES

C[C@@H]1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4CCN(CC4)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.